5-Methyl-2-(methylthio)[1,3]oxazolo[4,5-b]pyridine
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Description
5-Methyl-2-(methylthio)[1,3]oxazolo[4,5-b]pyridine is a chemical compound with the molecular formula C8H8N2OS and a molecular weight of 180.23 . Its IUPAC name is methyl 5-methyl [1,3]oxazolo [5,4-b]pyridin-2-yl sulfide .
Molecular Structure Analysis
The molecular structure of 5-Methyl-2-(methylthio)[1,3]oxazolo[4,5-b]pyridine consists of a pyridine ring fused with an oxazole ring. The oxazole ring carries a methyl group at the 5-position and a methylthio group at the 2-position .Physical And Chemical Properties Analysis
The predicted boiling point of 5-Methyl-2-(methylthio)[1,3]oxazolo[4,5-b]pyridine is 291.0±32.0 °C, and its predicted density is 1.30±0.1 g/cm3 . The predicted pKa value is 0.93±0.50 .Scientific Research Applications
Synthesis and Chemical Reactivity
5-Methyl-2-(methylthio)[1,3]oxazolo[4,5-b]pyridine, a compound in the oxazolopyridine family, has been a subject of interest in various chemical synthesis and reactivity studies. For instance, Davidkov and Simov (1981) reported the preparation of 5-methyl-3H-oxazolo[4,5-b]pyridine-2-thione, which exhibits reactivity with amines to form corresponding thioureas, indicating potential in synthetic chemistry applications (Davidkov & Simov, 1981). Additionally, research by El’chaninov et al. (2014) explored the electrophilic substitution reactions of 2-(2-furyl)[1,3]oxazolo[4,5-b]pyridine, providing insights into the chemical properties of similar oxazolopyridine derivatives (El’chaninov, Aleksandrov, & Illenzeer, 2014).
Biological and Medicinal Chemistry
In the realm of medicinal chemistry, these compounds have shown promise. For example, Celik, Erol, and Kuyucuklu (2021) investigated the antimicrobial activities of 2-(substituted)oxazolo[4,5-b]pyridine derivatives, finding that certain derivatives exhibited significant antimicrobial properties, suggesting potential pharmaceutical applications (Celik, Erol, & Kuyucuklu, 2021).
Organic Synthesis and Functional Materials
In the field of organic synthesis and materials science, Niu et al. (2014) synthesized and characterized new π-conjugated pyridine-based tetrathiafulvalene derivatives, demonstrating the versatility of oxazolopyridine compounds in the synthesis of functional materials (Niu et al., 2014). Moreover, studies on the fluorescence properties of oxazolo[4,5-b]pyridine derivatives by Mac et al. (2007) revealed their potential as novel dyes in chemical applications (Mac et al., 2007).
properties
IUPAC Name |
5-methyl-2-methylsulfanyl-[1,3]oxazolo[4,5-b]pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2OS/c1-5-3-4-6-7(9-5)10-8(11-6)12-2/h3-4H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCLQQPAEIFKRHI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)OC(=N2)SC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-2-(methylthio)[1,3]oxazolo[4,5-b]pyridine |
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